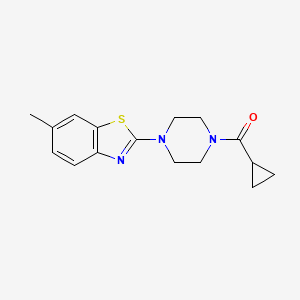

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole

Description

Properties

IUPAC Name |

cyclopropyl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-11-2-5-13-14(10-11)21-16(17-13)19-8-6-18(7-9-19)15(20)12-3-4-12/h2,5,10,12H,3-4,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAJSRSDEOJXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring. The cyclopropanecarbonyl group is then added to the piperazine nitrogen. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore novel reactions and pathways in organic synthesis.

Biology

The compound is studied for its potential biological activities, particularly:

-

Antimicrobial Properties : Research indicates that derivatives of benzothiazole and piperazine exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this one have shown moderate to good activity against pathogens such as E. coli and S. aureus.

Table 1: Antimicrobial Activity of Related Compounds

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL - Anticancer Activity : The compound has been evaluated for anticancer properties, with studies suggesting that it may induce apoptosis in cancer cells through various biochemical pathways.

Medicine

In the medical field, this compound is being investigated for its potential as a pharmaceutical agent, particularly in treating neurological disorders. The piperazine component is known for its diverse pharmacological effects, including:

- Antipsychotic activity

- Antiviral properties

- Anti-HIV effects

The pharmacokinetics of the compound depend on factors such as solubility and stability, influencing its absorption and bioavailability.

Industry

In industrial applications, 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole is utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating innovative compounds with specific functionalities.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Study on Antimicrobial Activity : A recent investigation demonstrated that derivatives of benzothiazole exhibited potent antimicrobial effects against multiple strains of bacteria, supporting the potential use of this compound in developing new antibiotics.

- Evaluation of Anticancer Effects : Research focusing on the anticancer properties revealed that the compound could effectively induce cell cycle arrest and apoptosis in cancer cell lines, indicating its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes and receptors, while the piperazine moiety can enhance its binding affinity. The cyclopropanecarbonyl group may further modulate its activity by influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one

- 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluor-benzyl]-2H-phthalazin-1-one

Uniqueness

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole core is known for its versatility in medicinal chemistry, while the piperazine and cyclopropanecarbonyl groups enhance its pharmacological profile.

Biological Activity

The compound 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole is a member of the benzothiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole is , with a molecular weight of approximately 248.35 g/mol. The structure incorporates a benzothiazole core, a piperazine moiety, and a cyclopropanecarbonyl group, which contribute to its unique biological properties.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. For instance, benzothiazole derivatives have been shown to modulate pathways related to inflammation and cancer progression by inhibiting specific kinases or receptors.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Disruption of cellular processes such as DNA replication and repair |

| Anti-inflammatory | Modulation of inflammatory pathways through enzyme inhibition |

| Antimicrobial | Inhibition of bacterial growth and biofilm formation |

| Neuroprotective | Potential effects on neurodegenerative disease markers |

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

For example, a derivative exhibited an IC50 value in the micromolar range against various cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Antimicrobial Activity

Additionally, studies have demonstrated that benzothiazole derivatives possess antimicrobial properties. The compound showed efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Case Study 1: PPARδ Agonist Activity

A recent study focused on optimizing related benzothiazole compounds for their activity as PPARδ agonists. The lead compound demonstrated an EC50 value of 4.1 nM in vitro, significantly enhancing lipid metabolism and reducing hypercholesterolemia in animal models . This finding suggests that similar derivatives could be developed for treating metabolic disorders.

Case Study 2: Neuroprotection

Another investigation explored the neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases. The compounds were found to reduce oxidative stress markers and improve cognitive function in treated animals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, hydrazine derivatives of benzothiazole (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) can react with carbonyl-containing intermediates (e.g., cyclopropanecarbonylpiperazine) in ethanol under reflux. Catalysts like acetic acid may enhance cyclization efficiency. Reaction monitoring via TLC and purification by column chromatography are recommended .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm substituent positions and piperazine-ring conformation. For example, NMR can detect methyl groups (δ ~2.5 ppm) and cyclopropane protons (δ ~1.0–1.5 ppm) .

- X-ray diffraction : Resolve crystal packing and dihedral angles (e.g., benzothiazole vs. piperazine planes) using a Bruker SMART APEXII CCD diffractometer. Refinement with SHELXL (R factor < 0.05) ensures accuracy .

- LC/MS : Confirm molecular weight (e.g., m/z 399.50 for similar benzothiazole derivatives) and purity .

Q. What are the key steps in crystallographic data collection and refinement?

- Methodological Answer :

Data collection : Use MoKα radiation (λ = 0.71073 Å) with a CCD detector. Correct for absorption using multi-scan methods (e.g., SADABS).

Structure solution : Employ direct methods (SHELXS) for phase determination.

Refinement : Apply full-matrix least-squares refinement (SHELXL) with anisotropic displacement parameters for non-H atoms. Validate using R factors (e.g., R1 < 0.05 for high-resolution data) .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound?

- Methodological Answer :

- Target selection : Use PDB structures (e.g., S. aureus DNA gyrase, 2XCR; M. tuberculosis topoisomerase II, 5BTL) for docking.

- Software : Perform molecular docking with AutoDock 4.2 or similar tools. Optimize ligand conformations using Avogadro.

- Analysis : Calculate binding energies (ΔG) and hydrogen-bond interactions. Validate with in vitro assays (e.g., MIC against bacterial strains) .

Q. How can researchers resolve contradictions between experimental and computational structural data?

- Methodological Answer :

- Cross-validate computational models (e.g., DFT-optimized geometries) with experimental X-ray or NMR data.

- Check for solvent effects in crystallography (e.g., disordered solvent molecules) that may skew bond-length comparisons.

- Use Hirshfeld surface analysis to quantify intermolecular interactions and reconcile packing forces with computational predictions .

Q. What strategies improve the compound's pharmacokinetic properties, such as solubility or metabolic stability?

- Methodological Answer :

- Structural modifications : Introduce polar groups (e.g., sulfonic acid) to the benzothiazole ring or replace cyclopropane with fluorinated moieties to enhance solubility .

- In vitro assays : Assess metabolic stability using liver microsomes and measure logP via HPLC to optimize lipophilicity .

Q. How can hydrogen-bonding networks and π-π interactions in the crystal structure inform drug design?

- Methodological Answer :

- Analyze hydrogen-bond geometry (e.g., D–H⋯A angles, distances) from crystallographic data tables. For example, C–H⋯S interactions in benzothiazole derivatives stabilize crystal packing .

- Use Mercury software to visualize π-π stacking distances (3.5–4.0 Å) between aromatic rings. Correlate with solubility profiles for co-crystal engineering .

Q. How can reaction yields be optimized in heterocyclic condensation steps?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclopropane-carbonyl coupling.

- Temperature control : Gradual heating (e.g., 80°C for 36 hours) prevents side reactions in piperazine derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.